Methyl benzo[d]thiazole-5-carboxylate
Overview
Description
“Methyl benzo[d]thiazole-5-carboxylate” is a chemical compound with the IUPAC name methyl 1,3-thiazole-5-carboxylate . It has a molecular weight of 143.17 and its InChI code is 1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “Methyl benzo[d]thiazole-5-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “Methyl benzo[d]thiazole-5-carboxylate” is represented by the linear formula C5H5NO2S . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis
“Methyl benzo[d]thiazole-5-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Methyl benzo[d]thiazole-5-carboxylate plays a significant role in synthetic and medicinal chemistry. It's a component of various compounds and drugs with diverse bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are new building blocks in drug discovery, has been developed. These derivatives allow for multiple substitution possibilities, enabling a thorough exploration of chemical space around the molecule for potential drug targeting (Durcik et al., 2020).
Biological Activities and Screening
Thiazole derivatives, including methyl benzo[d]thiazole-5-carboxylate, have been extensively studied for their diverse biological activities. They exhibit antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. These derivatives have been synthesized and subjected to microbial screening, demonstrating significant effectiveness against various bacteria strains (Mhaske et al., 2011).
Anticonvulsant Evaluation
In the field of neurology, specific derivatives of methyl benzo[d]thiazole-5-carboxylate have been synthesized and evaluated for their anticonvulsant effects. Studies using various models of experimental epilepsy have shown promising results, indicating the potential of these derivatives as effective antiepileptic drugs (Malik et al., 2013).
Antimicrobial Activity
Methyl benzo[d]thiazole-5-carboxylate derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives have shown interesting antibacterial activity against various strains, including Mycobacterium tuberculosis, indicating their potential as powerful antimycobacterial agents (Nural et al., 2018).
Antimosquito Properties
Novel syntheses of methyl benzo[d]thiazole-5-carboxylate analogues have been developed and tested for their antimosquito properties. These studies revealed significant repellent activity against the Anopheles arabiensis mosquito, suggesting the potential of these compounds in vector control strategies (Venugopala et al., 2013).
Safety And Hazards
“Methyl benzo[d]thiazole-5-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
methyl 1,3-benzothiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOTDUTYINDJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626907 | |
Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzo[d]thiazole-5-carboxylate | |
CAS RN |
478169-65-2 | |
Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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